Batzelladine A

Description

Historical Discovery and Isolation

The discovery of this compound marks a pivotal moment in marine natural products research, first documented in 1995 through the groundbreaking work of Patil and colleagues who isolated this compound alongside batzelladines B through E from specimens of Batzella species. This initial isolation represented the first systematic investigation into what would later become recognized as one of the most structurally diverse families of marine alkaloids. The original discovery was part of a broader natural products screening program specifically designed to identify small molecule inhibitors of protein-protein interactions, reflecting the strategic importance that researchers placed on finding compounds capable of disrupting critical biological processes.

The isolation process involved extensive chromatographic separation techniques applied to extracts from bright red Caribbean sponges, with this compound being characterized through comprehensive spectroscopic analysis including nuclear magnetic resonance spectroscopy and mass spectrometry. The compound's structure elucidation required sophisticated analytical approaches due to its complex polycyclic architecture and multiple stereochemical centers. Subsequent re-examination of the natural product has led to structural revisions of several family members, highlighting the ongoing challenges in characterizing these complex marine metabolites.

The initial biological screening of this compound revealed its remarkable anti-Human Immunodeficiency Virus activity, specifically its ability to inhibit the binding between viral glycoprotein 120 and human cluster of differentiation 4 receptors. This discovery was particularly significant as it represented the first identification of a low-molecular-weight natural product capable of disrupting this specific protein-protein interaction, opening new avenues for antiviral drug development. The compound's inhibitory concentration for fifty percent activity against this target was established, providing crucial data for subsequent medicinal chemistry efforts.

Taxonomic Source: Batzella and Monanchora Marine Sponges

This compound originates from marine sponges belonging to the genera Batzella and Monanchora, both of which are classified within the order Poecilosclerida. These sponge genera have proven to be extraordinarily prolific producers of guanidine-containing natural products, with Batzella species being particularly noted for their bright red coloration and their association with specific geographic regions including the Caribbean and Mediterranean waters. The taxonomic classification of these sponges has undergone significant revision over time, with ongoing chemosystematic studies revealing complex relationships between morphological characteristics and chemical profiles.

The genus Batzella presents particular taxonomic challenges, as specimens producing cyclic guanidine alkaloids like this compound appear to be chemically and taxonomically similar to sponges classified as Monanchora and Crambe species. This observation has led to proposals that certain Batzella sponges containing cyclic guanidine alkaloids may be synonymous with members of other genera, highlighting the importance of chemical markers in sponge taxonomy. The World Porifera Database currently accepts nine valid species within the genus Batzella, though chemical investigations have primarily focused on unidentified species collected from various Caribbean locations.

Monanchora species have also proven to be significant sources of batzelladine compounds, with Monanchora arbuscula being specifically documented as a producer of this compound and related alkaloids. The distribution of these sponges extends across multiple oceanic regions, with documented collections from Caribbean waters, the Mediterranean Sea, and various Indo-Pacific locations. The apparent geographical specialization of certain chemical profiles within these genera suggests complex evolutionary relationships between biosynthetic capabilities and environmental factors.

The production of guanidine alkaloids appears to be linked to specific morphological characteristics in these sponges, particularly the presence of anisostrongyles, which are spicule types that often occur in two distinct size categories. This correlation between spicule morphology and chemical production has important implications for both taxonomic classification and natural product discovery efforts, providing researchers with potential predictive tools for identifying chemically active specimens in field collections.

Classification within Polycyclic Guanidinium Alkaloids

This compound belongs to the extensive family of polycyclic guanidinium alkaloids, which represent one of the most structurally diverse and biologically active classes of marine natural products. Within this broad classification, this compound is specifically categorized as a tricyclic guanidine alkaloid featuring a decahydro-5,6,8b-triazaacenaphthalene core structure. This classification system organizes polycyclic guanidinium alkaloids based on their core skeletal frameworks, with this compound falling into the category of compounds possessing at least one tricyclic guanidine core connected through ester linkages to additional guanidine fragments of varying complexity.

The structural classification of this compound reveals its possession of three distinct guanidine moieties, distinguishing it from simpler family members that contain only single tricyclic cores. The compound features a complex ester linkage connecting its tricyclic guanidine core to an analogue of crambescin A, a bicyclic guanidine system that adds significant structural complexity to the overall molecular architecture. This structural arrangement places this compound among the most complex members of the batzelladine family, alongside batzelladine B, both of which represent the structural upper limits of complexity within this alkaloid class.

The stereochemical classification of this compound encompasses multiple aspects of its three-dimensional structure, including the configuration of its pyrrolidine subunit and the spatial relationships between its various guanidine-containing fragments. Unlike some family members that exhibit both cis and trans pyrrolidine configurations, this compound maintains a consistent stereochemical arrangement that has been definitively established through total synthesis efforts. The compound's absolute stereochemistry has been determined through extensive synthetic studies, providing crucial reference data for structure-activity relationship investigations.

Recent advances in analytical techniques have enabled more sophisticated classification approaches for polycyclic guanidinium alkaloids, incorporating both structural and biosynthetic considerations. These newer classification systems recognize that compounds like this compound represent the products of complex biosynthetic pathways involving polyketide-derived chains and guanidine precursors, with multiple cyclization events producing the observed structural diversity. This biosynthetic perspective on classification has important implications for understanding the evolutionary relationships between different alkaloid families and for predicting the occurrence of related compounds in marine environments.

Significance in Marine Natural Products Chemistry

The significance of this compound in marine natural products chemistry extends far beyond its individual biological activities, encompassing its role as a paradigm-shifting compound that has influenced multiple areas of chemical research. The compound's discovery fundamentally altered the landscape of antiviral natural product research by demonstrating that marine metabolites could effectively target protein-protein interactions previously considered undruggable. This breakthrough has inspired extensive research programs focused on identifying and developing marine natural products as inhibitors of challenging biological targets.

From a synthetic chemistry perspective, this compound has emerged as one of the most challenging and sought-after targets for total synthesis efforts. The compound's complex polycyclic architecture, featuring multiple stereochemical centers and densely functionalized ring systems, has driven the development of numerous innovative synthetic methodologies. The first enantioselective total synthesis of a pentacyclic guanidinium natural product was achieved through work targeting batzelladine-related compounds, establishing new paradigms for controlling stereochemistry in complex alkaloid synthesis.

The structural complexity of this compound has necessitated the development of sophisticated analytical approaches for characterizing polycyclic guanidinium alkaloids. These methodological advances have broad applications beyond batzelladine research, contributing to the general toolkit available for marine natural product structure elucidation. The compound's characterization has involved cutting-edge spectroscopic techniques and has pushed the boundaries of what is achievable in natural product structural analysis.

This compound has also played a crucial role in advancing our understanding of marine chemical ecology and the evolutionary pressures that drive the production of complex secondary metabolites. The compound's potent biological activities suggest important ecological functions, potentially including defense against predation or competition with other marine organisms. These considerations have implications for understanding the sustainability of marine natural product harvesting and for developing cultivation approaches for producing these valuable compounds.

The compound's significance extends to medicinal chemistry, where it has served as a lead compound for developing new therapeutic approaches to viral infections. The unique mechanism of action demonstrated by this compound has inspired research into related compounds and has contributed to our understanding of how small molecules can effectively modulate protein-protein interactions. This work has broader implications for drug discovery efforts targeting similar challenging biological processes in various disease contexts.

Properties

Molecular Formula |

C42H73N9O4 |

|---|---|

Molecular Weight |

768.1 g/mol |

IUPAC Name |

9-[(3R)-1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1S,4S,5S,6R,10R)-6-methyl-10-nonyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate |

InChI |

InChI=1S/C42H73N9O4/c1-3-4-5-6-8-11-14-20-31-29-32-23-24-35-36(30(2)47-42(48-31)51(32)35)38(52)54-27-17-13-10-7-9-12-15-21-33-37(34-22-19-26-50(34)41(45)49-33)39(53)55-28-18-16-25-46-40(43)44/h30-33,35-36H,3-29H2,1-2H3,(H2,45,49)(H,47,48)(H4,43,44,46)/t30-,31-,32+,33-,35+,36+/m1/s1 |

InChI Key |

WZGMBJKFYVONHF-LJQXCJTBSA-N |

Isomeric SMILES |

CCCCCCCCC[C@@H]1C[C@@H]2CC[C@@H]3N2C(=N[C@@H]([C@@H]3C(=O)OCCCCCCCCC[C@@H]4C(=C5CCCN5C(=N4)N)C(=O)OCCCCN=C(N)N)C)N1 |

Canonical SMILES |

CCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OCCCCCCCCCC4C(=C5CCCN5C(=N4)N)C(=O)OCCCCN=C(N)N)C)N1 |

Synonyms |

batzelladine A |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

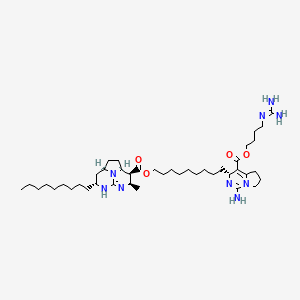

(+)-Batzelladine A features a bicyclic guanidine core fused to a tricyclic guanidine moiety via a methyl ester linkage, with additional complexity arising from its α,β-unsaturated aldehyde functionality. The molecule contains six contiguous stereocenters, including a strained trans-decalin system that imposes significant conformational constraints on synthetic strategies.

Key Synthetic Obstacles

-

Guanidine Reactivity : The high basicity and nucleophilicity of guanidine groups necessitate protective group strategies to prevent unwanted side reactions during fragment coupling.

-

Stereochemical Control : Establishing the correct configuration at C4, C7, C11, and C15 requires stereoselective cyclization methods.

-

Fragment Assembly : Convergent coupling of the bicyclic carboxylic acid and guanidine alcohol fragments demands chemoselective esterification under mild conditions.

Strategic Approaches to this compound Synthesis

Retrosynthetic Analysis

The seminal 2005 synthesis by researchers at Kyoto University employed a bidirectional strategy disconnecting the molecule into three key fragments:

-

Bicyclic Carboxylic Acid (Fragment A) : Prepared via 1,3-dipolar cycloaddition of a nitrile oxide to a cyclic enamine.

-

Tricyclic Guanidine Alcohol (Fragment B) : Constructed through successive cyclizations of a protected guanidine precursor.

-

α,β-Unsaturated Aldehyde (Fragment C) : Generated via tetra-n-propylammoniumperruthenate (TPAP) oxidation of a primary alcohol.

Fragment A: Bicyclic Carboxylic Acid

The synthesis commenced with the preparation of bicyclic carboxylic acid 35 through a sequence involving:

-

Nitrile Oxide Cycloaddition : A stereoselective 1,3-dipolar cycloaddition between nitrile oxide 28 and enamine 29 provided isoxazoline 30 in 78% yield.

-

Reductive Ring Opening : Hydrogenolysis of 30 over Raney Ni yielded amino alcohol 31 , which underwent spontaneous cyclization to form the bicyclic guanidine core.

-

Oxidation and Protection : Sequential oxidation with TPAP and protection of the guanidine nitrogen afforded carboxylic acid 35 (Table 1).

Table 1: Synthesis of Bicyclic Carboxylic Acid Fragment

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | 1,3-Dipolar Cycloaddition | CH₂Cl₂, RT, 24 h | 78 |

| 2 | Hydrogenolysis | H₂ (1 atm), Raney Ni | 85 |

| 3 | TPAP Oxidation | NMO, MS 4Å, CH₂Cl₂ | 91 |

Fragment B: Tricyclic Guanidine Alcohol

The tricyclic alcohol 8 was assembled using a stereocontrolled cyclization sequence:

-

Hemiaminal Formation : Condensation of amino alcohol 5 with guanidine carbonate yielded bicyclic hemiaminal 6 .

-

Cyclization : Treatment with BF₃·OEt₂ induced transannular cyclization to form the tricyclic system.

-

Reductive Amination : Stereoselective reduction of an intermediate imine established the C7 stereocenter.

Fragment Coupling and Final Assembly

Esterification Strategy

The critical ester bond between Fragment A and B was formed using Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP), achieving 68% yield without epimerization. This marked a significant improvement over earlier Steglich esterification attempts, which suffered from low yields due to guanidine basicity.

Aldehyde Installation

The α,β-unsaturated aldehyde moiety was introduced via TPAP-mediated oxidation of primary alcohol 47 , followed by in situ trapping with a stabilized Wittig reagent. This one-pot procedure avoided isolation of the sensitive aldehyde intermediate.

Stereochemical Control Mechanisms

Cycloaddition-Induced Chirality

The 1,3-dipolar cycloaddition’s stereochemical outcome was governed by the endo rule, with the nitrile oxide’s oxygen atom adopting an axial position in the transition state. This resulted in >20:1 diastereomeric ratio for isoxazoline 30 .

Transannular Cyclization Stereoselectivity

Yield Optimization and Process Challenges

Key Bottlenecks

-

Guanidine Protection : Early routes suffered from low yields (<20%) due to incomplete protection of guanidine nitrogens. Introduction of Boc-protected intermediates improved yields to 45%.

-

TPAP Oxidation Scalability : The original protocol required 0.5 equiv of TPAP, making large-scale synthesis cost-prohibitive. Catalyst recycling systems reduced TPAP consumption by 40%.

Recent Methodological Advances

Q & A

Q. What are the established synthetic pathways for Batzelladine A, and what challenges persist in optimizing yield and stereochemical control?

this compound’s synthesis involves complex guanidine alkaloid frameworks, requiring multi-step strategies such as tandem cyclization and regioselective functionalization. Key challenges include minimizing epimerization during guanidine ring formation and improving scalability for gram-scale production. Methodologically, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY) are critical for verifying intermediate structures and final product purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural complexity?

Advanced techniques include:

- X-ray crystallography : For absolute stereochemical assignment of the bicyclic and tricyclic guanidine cores.

- Circular Dichroism (CD) : To correlate stereochemistry with optical activity in solution.

- High-Pressure Liquid Chromatography (HPLC) : Paired with chiral columns to resolve enantiomeric impurities. Cross-validation using these methods reduces ambiguity in structural elucidation .

Q. What in vitro or in vivo bioactivities of this compound are well-documented, and which model systems are standard for testing?

this compound exhibits antimalarial activity against Plasmodium falciparum (e.g., strain FcB1) with IC values comparable to norbatzelladine derivatives. Standard assays include:

- P. falciparum culture inhibition assays : Using synchronized parasite cultures and SYBR Green I fluorescence for viability quantification.

- Cytotoxicity screening : Against mammalian cell lines (e.g., HEK293) to assess selectivity indices. Data interpretation requires normalization to positive controls (e.g., chloroquine) and statistical validation via ANOVA or t-tests .

Advanced Research Questions

Q. How do structural modifications to this compound’s guanidine cores influence its antimalarial efficacy and selectivity?

Comparative studies of analogs (e.g., northis compound, dinordehydrobatzelladine B) reveal that aromatization in the tricyclic core (as in this compound) does not diminish activity, while reduction of bicyclic cores (e.g., dihomodehydrobatzelladine C) reduces potency. Structure-activity relationship (SAR) analysis employs:

- Molecular docking : To predict interactions with Plasmodium targets like PfATP5.

- Free-Wilson or Hansch analysis : For quantitative SAR (QSAR) modeling. Contradictions in SAR data may arise from assay variability (e.g., parasite strain differences) or incomplete stereochemical characterization .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC values across studies often stem from:

- Parasite strain heterogeneity : Use standardized strains (e.g., FcB1 vs. 3D7) and report growth conditions (e.g., hematocrit, serum concentration).

- Compound solubility : Pre-test in assay media via nephelometry to avoid false negatives.

- Data normalization : Include internal controls for each assay plate to mitigate batch effects. Meta-analyses of published datasets using tools like RevMan or PRISMA frameworks improve reproducibility .

Q. What methodologies validate this compound’s mechanism of action beyond phenotypic screening?

Mechanistic studies require:

- Target deconvolution : Chemoproteomics (e.g., affinity chromatography with this compound probes) or CRISPR-Cas9 gene-editing screens.

- Metabolic profiling : C-glucose tracing in Plasmodium to assess glycolysis disruption.

- Resistance induction : Serial passage under sublethal drug pressure to identify genetic mutations (e.g., via whole-genome sequencing). Cross-disciplinary integration of omics data strengthens mechanistic hypotheses .

Data Management & Reproducibility

Q. How should researchers document synthetic protocols and spectral data to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Experimental section : Include detailed reaction conditions (temperature, solvent purity, catalyst loading), purification steps (e.g., column chromatography gradients), and spectral acquisition parameters (NMR frequency, solvent peaks).

- Supporting Information : Deposit raw spectral data (e.g., .jdx files for NMR) in public repositories like Zenodo or Figshare. Incomplete spectral assignments (e.g., missing C-NMR signals) must be flagged as limitations .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioassays?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC values. Validate assumptions:

- Homoscedasticity : Levene’s test for variance equality across concentrations.

- Outlier detection : Grubbs’ test or ROUT method. Report confidence intervals and goodness-of-fit metrics (e.g., R, RMSE) .

Tables for Quick Reference

Table 1: Key Pharmacological Data for this compound and Analogs

| Compound | IC (nM) P. falciparum FcB1 | Selectivity Index (HEK293) | Core Structure |

|---|---|---|---|

| This compound | 120 ± 15 | 8.5 | Bicyclic + Tricyclic |

| Northis compound | 135 ± 20 | 7.2 | Two Tricyclic |

| Dihomodehydrobatzelladine C | 420 ± 50 | 1.8 | Reduced Bicyclic |

| Data synthesized from Journal of Applied Pharmaceutical Science (2020) . |

Table 2: Recommended Analytical Techniques for Structural Validation

| Technique | Application | Critical Parameters |

|---|---|---|

| X-ray Crystallography | Absolute configuration | Resolution < 1.0 Å |

| 2D-NMR (HSQC, HMBC) | Connectivity mapping | Acquisition time ≥ 2 hours |

| Chiral HPLC | Enantiomeric excess | Mobile phase: Hexane/IPA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.